(S)-Cyclohexyl 2-aminopropanoate hydrochloride
CAS No.: 41324-79-2
Cat. No.: VC3247448
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41324-79-2 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | cyclohexyl (2S)-2-aminopropanoate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h7-8H,2-6,10H2,1H3;1H/t7-;/m0./s1 |
| Standard InChI Key | NZAWHYMFBXOGHQ-FJXQXJEOSA-N |
| Isomeric SMILES | C[C@@H](C(=O)OC1CCCCC1)N.Cl |
| SMILES | CC(C(=O)OC1CCCCC1)N.Cl |
| Canonical SMILES | CC(C(=O)OC1CCCCC1)N.Cl |
Introduction
(S)-Cyclohexyl 2-aminopropanoate hydrochloride, with the CAS number 41324-79-2, is a chemical compound that has garnered attention in various fields due to its unique properties and applications. This article aims to provide a comprehensive overview of the compound, including its chemical structure, properties, and potential uses, drawing from diverse and reliable sources.
Synthesis and Applications
The synthesis of (S)-Cyclohexyl 2-aminopropanoate hydrochloride typically involves the esterification of cyclohexanol with 2-aminopropanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. This compound is used in various chemical and pharmaceutical applications, often serving as an intermediate in the synthesis of more complex molecules.
Safety and Handling
Given its chemical properties, (S)-Cyclohexyl 2-aminopropanoate hydrochloride is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is essential to handle this compound with appropriate protective equipment and follow safety guidelines to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume